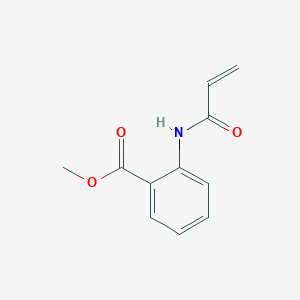

Methyl 2-acryloylamino-benzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Methyl 2-acryloylamino-benzoate involves the continuous-flow diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor via a cross joint followed by chlorosulfonylation in the tandem tank reactor . The side reaction such as hydrolysis was decreased eminently from this continuous-flow process even at a high concentration of hydrochloric acid .Molecular Structure Analysis

Methyl 2-acryloylamino-benzoate has a molecular formula of C11H11NO3 . It contains total 26 bond(s); 16 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 ester(s) (aromatic), and 1 secondary amide(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen

Photoinitiators and Radical Generation

Methyl 2-acryloylamino-benzoate, as part of acylgermanes compounds, has been explored for its efficiency as photoinitiators. The compound participates in radical generation upon photoexcitation, leading to various chemical reactions including recombination and hydrogen-transfer reactions. These properties are utilized in polymerization processes where the generated radicals initiate the polymerization of monomers like butyl acrylate. The study of these reactions provides insights into the kinetics and mechanisms of photopolymerization, contributing to the development of advanced materials with tailored properties (Neshchadin et al., 2013).

Polymerization and Material Synthesis

In the realm of material science, methyl 2-acryloylamino-benzoate serves as a monomer or co-monomer in polymerization processes. For instance, its integration into polymeric nanoparticles aims at enhancing the photostability of certain pesticides, offering a novel approach to extend the utility of sensitive agricultural chemicals (Shang et al., 2013). Additionally, the compound finds application in the synthesis of polymers with specific functionalities, such as photocrosslinkable polymers, which are of significant interest for applications in coatings, adhesives, and photoresist materials (Reddy et al., 1996).

Controlled/Living Free-Radical Polymerization

Methyl 2-acryloylamino-benzoate is also pivotal in controlled/living free-radical polymerization techniques, offering a pathway to synthesize polymers with narrow molecular weight distributions and predetermined molecular weights. These techniques are crucial for creating advanced polymer architectures with precise structural control, which are essential for various high-performance applications (Hua et al., 2005).

Hydrogel and Drug Delivery Systems

The compound's functionality enables its incorporation into hydrogel networks, where it can contribute to the development of responsive materials for controlled drug release. Such materials are designed to respond to specific stimuli, enabling targeted and controlled delivery of therapeutics. The synthesis and characterization of these materials are crucial for advancing drug delivery technologies and creating more effective and personalized medical treatments (Arun & Reddy, 2005).

Environmental Applications

Moreover, methyl 2-acryloylamino-benzoate-based polymers are being explored for environmental applications, such as in the adsorption and removal of heavy metals from water. These polymers can be engineered to have high affinity and selectivity towards specific metal ions, making them valuable tools for water purification and treatment processes (Mohammed & Abdullah, 2022).

Eigenschaften

IUPAC Name |

methyl 2-(prop-2-enoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-10(13)12-9-7-5-4-6-8(9)11(14)15-2/h3-7H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPOXRRFZCQGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001252713 | |

| Record name | Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acryloylamino-benzoate | |

CAS RN |

104774-81-4 | |

| Record name | Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-[(1-oxo-2-propen-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001252713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-dichloro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1418868.png)

![9-Oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B1418874.png)

![2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1418876.png)

![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)